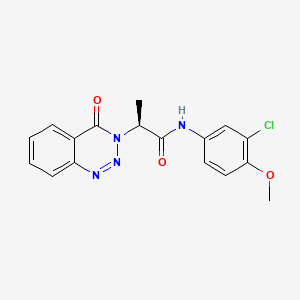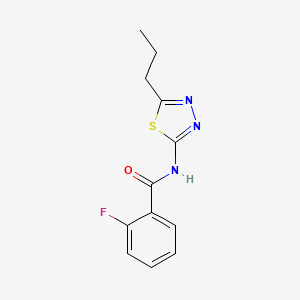![molecular formula C14H16BrN3OS B11164202 2-bromo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11164202.png)
2-bromo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that features a bromine atom, a thiadiazole ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Amidation: The final step involves the formation of the benzamide group through an amidation reaction, where the thiadiazole derivative is reacted with benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The thiadiazole ring and benzamide group can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
2-bromo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The bromine atom and thiadiazole ring are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N,N-dimethylbenzamide
- 2-bromo-N-methylbenzamide
- 4-bromo-N-(4-phenyl-thiazol-2-yl)-benzamide
Uniqueness
2-bromo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the thiadiazole ring and the specific substitution pattern. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H16BrN3OS |
|---|---|
Molecular Weight |
354.27 g/mol |
IUPAC Name |
2-bromo-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H16BrN3OS/c1-3-6-9(2)13-17-18-14(20-13)16-12(19)10-7-4-5-8-11(10)15/h4-5,7-9H,3,6H2,1-2H3,(H,16,18,19) |
InChI Key |
GXWAMZMHWGGDQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C1=NN=C(S1)NC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Phenylpiperazin-1-yl)[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]methanone](/img/structure/B11164121.png)
![N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B11164126.png)
![N-{2-[benzyl(methyl)carbamoyl]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11164132.png)
![butyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B11164139.png)
![N-(3,4-dimethoxybenzyl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B11164141.png)
![7'-[(3-fluorobenzyl)oxy]-7-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B11164155.png)
![5-[(4-fluorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B11164161.png)
![6-hexyl-7-[(2-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11164166.png)
![N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-D-alanine](/img/structure/B11164169.png)

![5-[(2-chlorobenzyl)oxy]-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol](/img/structure/B11164180.png)
![N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-methylbenzenesulfonamide](/img/structure/B11164189.png)

![N-[4-(ethylsulfamoyl)phenyl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11164213.png)
